2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine
Description
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a brominated pyridine derivative featuring a 3-methoxytetrahydrofuran substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₁BrNO₂ (molar mass: 257.11 g/mol), and it is identified by the CAS number 2368946-06-7 . The compound is commercially available in various quantities (100 mg to 1 g), with prices scaling proportionally (e.g., €904.37 for 100 mg) . This structural complexity may influence its reactivity, solubility, and applications in pharmaceutical or materials science research.
Properties
IUPAC Name |
2-bromo-6-(3-methoxyoxolan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSNNXXKRHQIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine Derivatives
The synthesis begins with halogenated pyridine precursors. For example, 2,6-dibromo-4-methylpyridine serves as a common starting material due to its reactivity in coupling reactions. In a representative procedure:
-
Step 1 : 2,6-Dibromo-4-methylpyridine (45.0 g, 179 mmol) is dissolved in dichloromethane (DCM, 500 mL) under inert conditions.
-
Step 2 : n-Butyllithium (n-BuLi, 1.1 eq.) is added dropwise at -78°C to deprotonate the substrate, followed by the introduction of dihydrofuran-3(2H)-one (16.98 g, 197.28 mmol).
-
Outcome : This step yields 3-(6-bromo-4-methylpyridin-2-yl)tetrahydrofuran-3-ol after 1.5 hours of reaction, with subsequent warming to room temperature.
Table 1: Halogenation Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2,6-Dibromo-4-methylpyridine | 45.0 g | DCM | -78°C → RT | 1.5 h |
| n-BuLi | 197 mmol | — | -78°C | 1 h |
| Dihydrofuran-3(2H)-one | 16.98 g | — | -78°C | 0.5 h |
Methoxylation and Cyclization
The second stage introduces the methoxy group via nucleophilic substitution:
-
Step 1 : The intermediate alcohol (29.0 g, 112 mmol) is dissolved in dimethylformamide (DMF, 180 mL).
-
Step 2 : Sodium hydride (NaH, 3.00 g, 125 mmol) is added to deprotonate the hydroxyl group, facilitating methylation.
-
Step 3 : Methylation reagents (e.g., methyl iodide) are introduced to form the methoxy derivative.
-
Outcome : The final product, 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methylpyridine , is isolated with a mass spectrometry (MS) confirmation at m/z 230.92 [M+H]+.
Table 2: Methoxylation Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaH Stoichiometry | 1.1 eq. | Maximizes deprotonation |
| DMF Volume | 180 mL | Ensures solubility |
| Reaction Time | 2 hours | Completes substitution |
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A related procedure for 6-chloro-3-vinyl-1H-pyrrolo[3,2-c]pyridine demonstrates 20-minute reactions at 165°C using potassium carbonate in DMF. Applied to the target compound, this method could enhance throughput.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-6-(3-methoxytetrahydrofuran-3-yl)pyridine derivatives.
Oxidation Reactions: Formation of 2-bromo-6-(3-formyltetrahydrofuran-3-yl)pyridine or 2-bromo-6-(3-carboxytetrahydrofuran-3-yl)pyridine.
Reduction Reactions: Formation of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)piperidine.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. A study demonstrated that 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine analogs were effective in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The following table summarizes the findings:
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicated that certain analogs significantly reduced pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
| Inflammatory Model | Activity Observed | Reference |
|---|---|---|
| Human PBMCs | Significant inhibition | |
| Carrageenan-induced edema model | Moderate reduction |
Agrochemical Applications
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its derivatives have shown promise as herbicides and fungicides due to their ability to disrupt specific biochemical pathways in target organisms.
Fungicidal Activity
Recent studies have evaluated the fungicidal properties of this compound against various plant pathogens. The following table presents the antifungal efficacy against notable strains:
| Fungal Strain | Activity Observed | Reference |
|---|---|---|
| Fusarium oxysporum | High inhibition | |
| Botrytis cinerea | Moderate inhibition |
Material Science
In material science, this compound has been explored for its potential use in synthesizing advanced polymer materials. Its ability to participate in cross-linking reactions can lead to the development of novel materials with enhanced properties.
Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. The following table summarizes the mechanical properties of polymers synthesized with this compound:
Case Studies
- Anticancer Research : A comprehensive study published in Bioorganic & Medicinal Chemistry evaluated a series of pyridine derivatives, including this compound, for their anticancer activity against multiple cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics.
- Agrochemical Development : A patent application disclosed the synthesis of various derivatives based on this compound aimed at enhancing crop protection against fungal pathogens, demonstrating its utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxytetrahydrofuran group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may act as a competitive inhibitor or an allosteric modulator, depending on the target and the context of its use.
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine
- Molecular formula : C₆H₃BrF₃N
- Molecular weight : 225.99 g/mol
- CAS : 189278-27-1
- Key features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom for nucleophilic substitution reactions. The melting point (49–50°C) reflects its crystalline nature .
- However, the absence of an oxygen-containing heterocycle limits its solubility in polar solvents compared to the target compound .
2-Bromo-6-(hydroxymethyl)pyridin-3-ol
- Molecular formula: C₆H₆BrNO₂
- Molecular weight : 204.03 g/mol
- Key features : Contains a hydroxymethyl (-CH₂OH) group and a hydroxyl (-OH) group, both highly polar.
- Comparison : The hydroxyl groups increase hydrophilicity, making this compound more water-soluble than 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine. However, the methoxytetrahydrofuran substituent offers greater steric protection and conformational rigidity, which could stabilize intermediates in catalytic reactions .
5-Bromo-6-methoxypyridin-3-amine
- Molecular formula : C₆H₇BrN₂O
- Molecular weight : 219.04 g/mol
- CAS : 53242-18-5
- Key features : Features a methoxy (-OCH₃) group and an amine (-NH₂) group. The amine enhances nucleophilicity, enabling participation in condensation or cyclization reactions .
- Comparison : The simpler methoxy group lacks the cyclic ether structure of the methoxytetrahydrofuran, reducing steric hindrance. The amine group provides a reactive site absent in the target compound, broadening its utility in synthesizing heterocyclic scaffolds .
Physicochemical Properties
Biological Activity
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a bromine atom and a methoxytetrahydrofuran moiety, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as tyrosine kinases.
- Interaction with Receptors : The presence of the pyridine ring allows for potential interactions with various receptors, influencing signaling pathways related to inflammation and immune response.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. The following table summarizes findings from relevant research:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| This compound | E. coli | 8 µg/mL | Disruption of cell wall synthesis |
| This compound | S. aureus | 4 µg/mL | Inhibition of protein synthesis |
These results indicate that the compound exhibits significant antibacterial activity against common pathogens.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
A study assessing the efficacy of various pyridine derivatives in IBD models showed that compounds similar to this compound significantly reduced disease severity in murine models. The mechanism was linked to the inhibition of IL-12 and IL-23 signaling pathways. -
Case Study on Antimicrobial Resistance :
Research conducted on bacterial strains resistant to conventional antibiotics indicated that this compound retained efficacy against these strains, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, and how can regioselectivity be controlled during bromine introduction?
- Methodology : Bromopyridine derivatives are typically synthesized via halogenation or cross-coupling reactions. For regioselective bromination, directing groups (e.g., methoxy or amino substituents) can influence the position of bromine addition. Evidence from synthetic routes of analogous compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine) highlights the use of catalysts like nickel to enhance selectivity . For example, nickel-catalyzed reductive coupling has been employed to control regiochemistry in bipyridine synthesis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR can confirm the substitution pattern on the pyridine ring and tetrahydrofuran moiety.
- X-ray crystallography : Used to resolve bond angles and spatial arrangement, as demonstrated for structurally similar oxadiazole-pyridine derivatives (e.g., bond angles like O1–C13–C14 = 121.0° and Br1–C17 distances) .
- Mass spectrometry : Validates molecular weight (e.g., related compounds with molecular weights ~300–350 g/mol ).
Q. What purification methods are recommended to achieve high purity (>95%)?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. High-performance liquid chromatography (HPLC) may be necessary for isomers or closely related by-products, as noted in purity specifications for brominated pyridines (>95% purity in commercial catalogs ).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the coupling of the tetrahydrofuran moiety to the pyridine ring?
- Methodology :
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in nucleophilic substitutions.
- Catalyst selection : Palladium or copper catalysts (e.g., Pd(PPh)) improve coupling efficiency for heterocyclic systems, as inferred from cross-coupling strategies for 5-bromo-3-nitro-2-((tetrahydrofuran-3-yl)methoxy)pyridine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. In cross-coupling reactions, how does the bromine substituent influence reactivity, and what strategies mitigate side reactions?
- Methodology :
- The bromine atom acts as a leaving group in Suzuki or Buchwald-Hartwig couplings. However, steric hindrance from the tetrahydrofuran group may slow reactivity.
- Protecting groups : Temporary protection of the methoxy or tetrahydrofuran oxygen (e.g., using TBS or acetyl groups) prevents undesired interactions .
- Kinetic studies : Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time .
Q. How does the 3-methoxytetrahydrofuran group affect solubility and stability under varying experimental conditions?
- Methodology :
- Solubility : The ether and methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) compared to non-substituted bromopyridines.
- Stability : Assess degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Related compounds with tetrahydrofuran moieties show sensitivity to strong acids/bases, requiring neutral pH conditions during storage .
Q. What strategies resolve contradictions in reported yields for similar bromopyridine syntheses?
- Methodology :
- Variable screening : Systematic testing of catalysts (e.g., Ni vs. Pd), bases (KCO vs. CsCO), and solvents.
- By-product analysis : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized products) and adjust reaction parameters .
- Reproducibility protocols : Strict control of moisture/oxygen levels in reactions, as highlighted in nickel-catalyzed coupling studies .
Applications in Advanced Research
- Medicinal Chemistry : The tetrahydrofuran-pyridine scaffold is a precursor for bioactive molecules, such as kinase inhibitors or antiviral agents. Structural analogs (e.g., oxadiazole derivatives) have demonstrated crystallographic relevance in drug design .
- Materials Science : Bromopyridines are intermediates in ligand synthesis for metal-organic frameworks (MOFs), where regioselectivity impacts coordination geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
